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Compound of Interest

Compound Name:
4'-Chloro-5-fluoro-2-

hydroxybenzophenone

Cat. No.: B105424 Get Quote

Introduction: The Benzophenone Scaffold in
Modern Science
Benzophenones are a class of diaryl ketones that represent a ubiquitous and versatile scaffold

in chemistry. Their intrinsic properties, including the ability to absorb ultraviolet (UV) radiation

and their chemical stability, have led to their widespread use as photostabilizers and UV filters

in cosmetics and polymers. Beyond materials science, the benzophenone framework is a

privileged structure in medicinal chemistry, found in numerous natural products and synthetic

drugs exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial,

antiviral, and anticancer effects.

4'-Chloro-5-fluoro-2-hydroxybenzophenone (CFHB) is a specific derivative that combines

several key functional groups, making it a valuable intermediate and research compound. The

presence of halogen atoms (chlorine and fluorine) and a hydroxyl group on the diaryl ketone

core significantly modulates its electronic properties, reactivity, and potential for intermolecular

interactions. This guide elucidates the molecular structure of CFHB, providing the foundational

knowledge necessary for its application in drug discovery, chemical synthesis, and materials

development.

Molecular Structure and Physicochemical
Properties
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The molecular structure of CFHB, with IUPAC name (4-chlorophenyl)-(5-fluoro-2-

hydroxyphenyl)methanone, is the cornerstone of its chemical behavior. The molecule consists

of two phenyl rings linked by a central carbonyl group (ketone). One ring is substituted with a

chlorine atom at the para-position (C4'), while the other ring is substituted with a fluorine atom

at the meta-position relative to the carbonyl (C5) and a hydroxyl group at the ortho-position

(C2).

The ortho-hydroxyl group is of particular importance as it can form a strong intramolecular

hydrogen bond with the carbonyl oxygen. This interaction influences the planarity of the

molecule and significantly affects its spectroscopic properties, particularly its UV absorption

profile and the chemical shift of the hydroxyl proton in NMR spectroscopy.

Molecular Diagram
The 2D structure with standardized atom numbering is presented below.

Caption: 2D molecular structure of 4'-Chloro-5-fluoro-2-hydroxybenzophenone.

Physicochemical Data Summary
The key identifying and physical properties of CFHB are summarized in the table below for

quick reference.
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Property Value Source

IUPAC Name
(4-chlorophenyl)-(5-fluoro-2-

hydroxyphenyl)methanone

CAS Number 62433-26-5

Molecular Formula C₁₃H₈ClFO₂

Molecular Weight 250.65 g/mol

Appearance
White to yellow to green

powder/crystal

Melting Point 66 - 70 °C

InChIKey
AYBQWBCUAWOLCT-

UHFFFAOYSA-N

SMILES
C1=CC(=CC=C1C(=O)C2=C(

C=CC(=C2)F)O)Cl

Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure

of CFHB. The following sections detail the expected spectral features based on its constituent

functional groups and overall architecture.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical

environment of hydrogen atoms. For CFHB, the aromatic region (typically 6.5-8.0 ppm) will

show complex splitting patterns due to the protons on both phenyl rings. The hydroxyl proton is

expected to appear significantly downfield (>10 ppm) due to the strong intramolecular hydrogen

bonding with the carbonyl oxygen, which deshields it.

¹³C NMR Spectroscopy
Carbon-13 NMR identifies all unique carbon atoms in the molecule. Key signals include the

carbonyl carbon (C=O), which is expected in the highly deshielded region of 190-200 ppm. The
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carbon atoms bonded to electronegative substituents (O, F, Cl) will also have characteristic

chemical shifts. The carbon bearing the hydroxyl group (C2) and the fluorine-bearing carbon

(C5) will show distinct shifts, with the latter likely exhibiting coupling with the ¹⁹F nucleus.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their

vibrational frequencies.

O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ for the

intramolecularly hydrogen-bonded hydroxyl group. This is significantly broader and shifted to

a lower wavenumber compared to a free O-H stretch.

C=O Stretch: A strong, sharp absorption band for the conjugated ketone carbonyl group is

expected around 1620-1650 cm⁻¹. The exact position is lowered from a typical ketone

(~1715 cm⁻¹) due to conjugation with the phenyl rings and the intramolecular hydrogen

bond.

C-F and C-Cl Stretches: Absorptions corresponding to the carbon-fluorine and carbon-

chlorine bonds are expected in the fingerprint region, typically around 1250-1000 cm⁻¹ and

800-600 cm⁻¹, respectively.

Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the

molecule and its fragments.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion

peak at m/z ≈ 250. A characteristic isotopic pattern (M+2 peak) with an intensity of about

one-third of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope,

confirming the presence of one chlorine atom.

Key Fragments: Common fragmentation pathways for benzophenones involve cleavage at

the carbonyl group, leading to benzoyl-type cations. Expected fragments would include ions

corresponding to [C₇H₄ClO]⁺ (m/z 139/141) and [C₆H₄FO₂]⁺ (m/z 127).

Synthesis Methodology: Friedel-Crafts Acylation
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The most common and industrially viable method for synthesizing benzophenones is the

Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring

with an acyl group, catalyzed by a Lewis acid. For CFHB, this translates to the acylation of 4-

fluorophenol with 4-chlorobenzoyl chloride.

Causality of Experimental Choices:

Lewis Acid Catalyst (e.g., AlCl₃): Aluminum chloride is a strong Lewis acid required to

activate the 4-chlorobenzoyl chloride. It coordinates with the carbonyl oxygen, making the

carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich 4-

fluorophenol ring.

Solvent: An inert solvent like dichloromethane or 1,2-dichloroethane is used to dissolve the

reactants without participating in the reaction.

Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to

control the initial exothermic reaction and prevent side reactions, then allowed to proceed at

room temperature.

Workup: An acidic aqueous workup is necessary to quench the reaction, decompose the

aluminum chloride complex, and protonate the resulting phenoxide to yield the final hydroxyl

product.

Synthesis Workflow Diagram
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(Reaction proceeds)
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4. Extraction & Purification
(e.g., Recrystallization)

4'-Chloro-5-fluoro-
2-hydroxybenzophenone

Click to download full resolution via product page

Caption: Workflow for the synthesis of CFHB via Friedel-Crafts Acylation.

Step-by-Step Experimental Protocol
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping

funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry 1,2-
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dichloroethane. Cool the suspension to 0-5 °C in an ice bath.

Acyl Chloride Addition: Add 4-chlorobenzoyl chloride (1.0 eq) dropwise to the stirred

suspension.

Nucleophile Addition: Dissolve 4-fluorophenol (1.0 eq) in dry 1,2-dichloroethane and add it

dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below

10 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 4-6 hours, monitoring the reaction progress by TLC.

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture

of crushed ice and concentrated hydrochloric acid.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer twice with 1,2-dichloroethane.

Washing: Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude solid product by recrystallization from a suitable solvent system

(e.g., ethanol/water) to yield pure 4'-Chloro-5-fluoro-2-hydroxybenzophenone.

Applications and Research Significance
The unique combination of functional groups in CFHB makes it a compound of considerable

interest in several fields.

UV Absorption and Photostability: Like many hydroxybenzophenones, CFHB is an effective

UV absorber. The intramolecular hydrogen bond facilitates a process called excited-state

intramolecular proton transfer (ESIPT), which allows the molecule to dissipate harmful UV

energy as harmless heat, thereby protecting materials and formulations from
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photodegradation. This makes it a valuable component in sunscreens, cosmetics, and as a

photostabilizer for polymers and coatings.

Pharmaceutical Intermediate: The benzophenone scaffold is a key pharmacophore in many

bioactive molecules. CFHB serves as a versatile building block for the synthesis of more

complex pharmaceutical agents. The chlorine, fluorine, and hydroxyl groups provide multiple

reaction sites for further chemical modification, enabling the development of new drug

candidates with tailored properties, potentially for anti-inflammatory or other therapeutic

applications.

Material Science: In material science, CFHB can be incorporated into polymers to enhance

their longevity and resistance to weathering and UV-induced degradation.

Safety and Handling
4'-Chloro-5-fluoro-2-hydroxybenzophenone is classified as an irritant. According to the

Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation

(H319). It may also cause respiratory irritation (H335). Standard laboratory safety precautions

should be followed when handling this compound, including the use of personal protective

equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in

a well-ventilated area or a chemical fume hood.

Conclusion
4'-Chloro-5-fluoro-2-hydroxybenzophenone is a multifunctional chemical compound whose

value is derived directly from its distinct molecular architecture. The interplay between its diaryl

ketone core, halogen substituents, and the crucial ortho-hydroxyl group defines its

physicochemical properties, spectroscopic identity, and reactivity. A thorough understanding of

this structure, confirmed through robust spectroscopic methods and accessible via well-

established synthetic routes like the Friedel-Crafts acylation, empowers researchers to

effectively utilize CFHB as a high-performance UV stabilizer and a versatile intermediate in the

pursuit of novel pharmaceuticals and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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